1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine
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Overview
Description
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a 3-ethyl-4-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine typically involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole
- 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperidine
Uniqueness
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3-ethyl-4-methoxyphenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-12-11-13(5-6-14(12)19-3)20(17,18)16-9-7-15(2)8-10-16/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCSQPDBIHXKPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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